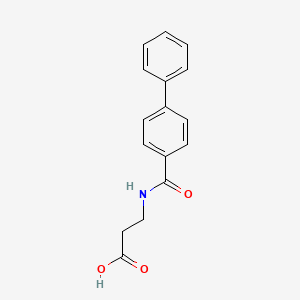

N-(biphenyl-4-ylcarbonyl)-beta-alanine

Description

Properties

IUPAC Name |

3-[(4-phenylbenzoyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-15(19)10-11-17-16(20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNIGFHXNAENKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(biphenyl-4-ylcarbonyl)-beta-alanine typically involves the reaction of biphenyl-4-carbonyl chloride with beta-alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(biphenyl-4-ylcarbonyl)-beta-alanine can undergo oxidation reactions, particularly at the biphenyl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings. Typical reagents include nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed:

Oxidation: Biphenyl-4-carboxylic acid derivatives.

Reduction: Biphenyl-4-ylmethanol derivatives.

Substitution: Brominated biphenyl derivatives.

Scientific Research Applications

N-(biphenyl-4-ylcarbonyl)-beta-alanine is a synthetic compound that combines structural elements of biphenyl with beta-alanine, an amino acid involved in various biological processes. The compound consists of a biphenyl group attached to the carbonyl of beta-alanine, potentially enhancing its biological activity and making it applicable to medicinal chemistry. Beta-alanine is a non-proteinogenic amino acid that serves as a building block for synthesizing dipeptides, such as carnosine, which possesses antioxidant properties and is involved in muscle endurance. The incorporation of a biphenyl moiety into beta-alanine may alter its pharmacokinetic and pharmacodynamic properties, making it an interesting subject for research in drug development and biochemical applications.

Potential Applications

This compound has potential applications across various fields:

- Pharmaceutical Development Its unique structure may lead to the creation of new drugs.

- Medicinal Chemistry It can be used to synthesize derivatives or analogs that may exhibit improved therapeutic effects.

- Drug Development The compound can be further researched for drug development and biochemical applications.

- Biochemical Applications It can be applied and studied for various biochemical applications.

Interaction studies involving this compound could focus on:

- Receptor binding affinities

- Enzyme inhibition assays

- Cellular uptake mechanisms

Such studies are essential for determining the therapeutic viability of this compound in clinical settings.

Structural Similarities

This compound shares structural similarities with several other compounds:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 4-Biphenylyl-L-alanine | Contains biphenyl group | Used as a non-natural amino acid in GMOs |

| N-(phenylcarbonyl)-beta-alanine | Phenyl instead of biphenyl | Potentially similar biological effects |

| N-(biphenylyl)-glycine | Glycine backbone | Exhibits different neuroprotective effects |

| N-(diphenylethylene)-beta-alanine | Ethylene bridge between phenyls | Potential anticancer properties |

Mechanism of Action

The mechanism of action of N-(biphenyl-4-ylcarbonyl)-beta-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the beta-alanine portion can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Biphenyl-4-carboxylic acid: Similar in structure but lacks the beta-alanine moiety.

Biphenyl-4-ylmethanol: Contains a hydroxyl group instead of the beta-alanine moiety.

Biphenyl-4-carbonyl chloride: A precursor in the synthesis of N-(biphenyl-4-ylcarbonyl)-beta-alanine.

Uniqueness: this compound is unique due to the presence of both the biphenyl and beta-alanine moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The beta-alanine moiety enhances its solubility and potential for biological interactions, while the biphenyl group provides structural stability and the ability to participate in aromatic interactions.

Q & A

Advanced Research Question

- Bioavailability : The biphenyl group enhances lipophilicity (logP ~3.5 predicted), improving membrane permeability but potentially reducing aqueous solubility.

- Metabolic Stability :

- Hepatic Microsome Assays : Compare half-life (t₁/₂) to derivatives like N-benzoyl-beta-alanine. Biphenyl groups may resist Phase I oxidation better than mono-aromatic analogs .

- CYP450 Inhibition Screening : Assess interactions with CYP3A4/2D6 isoforms, critical for drug-drug interaction studies.

What strategies mitigate inconsistencies in reported efficacy across different studies on this compound’s biological activities?

Advanced Research Question

- Standardized Dosing : Use molarity-based dosing (vs. mass/volume) to account for molecular weight variations .

- Cell Line Validation : Ensure consistency in malignant vs. benign cell models (e.g., HCC hepatocytes vs. HEK293) .

- Positive Controls : Include beta-alanine or carnosine in assays to benchmark effects.

Data Interpretation : Apply multivariate analysis to isolate variables like pH, temperature, or serum content in cell culture media .

What analytical techniques are critical for quantifying this compound in biological matrices?

Basic Research Question

- HPLC-UV/FLD : Use C18 columns with mobile phase (acetonitrile:water + 0.1% TFA); LOD ~0.1 µg/mL .

- LC-MS/MS : MRM transitions for m/z 310.3 → 212.1 (biphenyl fragment) and 89.1 (beta-alanine backbone) .

- Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for serum/plasma .

How can in silico modeling predict the interaction between this compound and potential enzymatic targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like tyrosine hydroxylase or histidine decarboxylase.

- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (GROMACS/AMBER) .

- QSAR Models : Corrogate biphenyl substituent effects (e.g., electron-withdrawing groups) on inhibitory potency .

What are the known stability profiles and storage conditions for this compound?

Basic Research Question

- Stability : Hydrolytically sensitive (amide bond); store at –20°C under argon.

- Degradation Products : Monitor via HPLC for biphenyl-4-carboxylic acid and beta-alanine under accelerated conditions (40°C/75% RH) .

- Solubility : DMSO (≥50 mg/mL); avoid aqueous buffers unless pH-adjusted (optimum pH 6–7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.